molecular formula C13H10F3NOS B6417712 N-(thiophen-3-ylmethyl)-4-(trifluoromethyl)benzamide CAS No. 1058195-55-3

N-(thiophen-3-ylmethyl)-4-(trifluoromethyl)benzamide

Cat. No.: B6417712
CAS No.: 1058195-55-3
M. Wt: 285.29 g/mol
InChI Key: LXNZWEPWAVDZPM-UHFFFAOYSA-N
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Description

N-(thiophen-3-ylmethyl)-4-(trifluoromethyl)benzamide is an organic compound that features a thiophene ring and a trifluoromethyl group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-3-ylmethyl)-4-(trifluoromethyl)benzamide typically involves the reaction of 4-(trifluoromethyl)benzoic acid with thiophen-3-ylmethanamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Solvent recovery and recycling, as well as waste management, are critical aspects of industrial production to ensure environmental compliance and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-3-ylmethyl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzamide can be reduced to form amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Products with nucleophilic groups replacing the trifluoromethyl group.

Scientific Research Applications

N-(thiophen-3-ylmethyl)-4-(trifluoromethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and material science.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and electronic devices due to its unique electronic properties.

Mechanism of Action

The mechanism of action of N-(thiophen-3-ylmethyl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The thiophene ring and trifluoromethyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N-(thiophen-2-ylmethyl)-4-(trifluoromethyl)benzamide
  • N-(thiophen-3-ylmethyl)-4-(methyl)benzamide
  • N-(furan-3-ylmethyl)-4-(trifluoromethyl)benzamide

Uniqueness

N-(thiophen-3-ylmethyl)-4-(trifluoromethyl)benzamide is unique due to the presence of both the thiophene ring and the trifluoromethyl group, which impart distinct electronic and steric properties

Properties

IUPAC Name

N-(thiophen-3-ylmethyl)-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NOS/c14-13(15,16)11-3-1-10(2-4-11)12(18)17-7-9-5-6-19-8-9/h1-6,8H,7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXNZWEPWAVDZPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC2=CSC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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